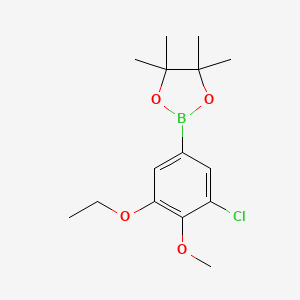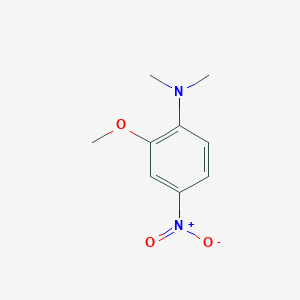
2-Methoxy-N,N-dimethyl-4-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-N,N-dimethyl-4-nitroaniline is an organic compound that belongs to the class of nitroanilines. It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to an aniline ring, with two methyl groups (-CH3) attached to the nitrogen atom. This compound is of interest due to its applications in various fields, including organic synthesis, dye production, and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N,N-dimethyl-4-nitroaniline typically involves the nitration of 2-methoxyaniline followed by N,N-dimethylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the para position relative to the methoxy group. The resulting 2-methoxy-4-nitroaniline is then subjected to N,N-dimethylation using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The nitration and dimethylation steps are optimized for efficiency, and the final product is purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N,N-dimethyl-4-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions to form azo dyes, where the nitro group is reduced to an amino group, which then couples with diazonium salts.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Coupling: Sodium nitrite and hydrochloric acid to form diazonium salts, followed by coupling with aromatic amines.
Major Products Formed
Reduction: 2-Methoxy-N,N-dimethyl-4-phenylenediamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Coupling: Azo dyes with vibrant colors.
Scientific Research Applications
2-Methoxy-N,N-dimethyl-4-nitroaniline is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound is used in studies involving enzyme inhibition and as a probe for biochemical assays.
Medicine: Research into its potential pharmacological properties, including its effects on specific enzymes and receptors.
Industry: Used in the production of dyes, pigments, and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of 2-Methoxy-N,N-dimethyl-4-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methoxy and dimethyl groups influence the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular interactions depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-nitroaniline: Lacks the N,N-dimethyl groups, used in dye synthesis and as a photometric reagent.
N,N-Dimethyl-4-nitroaniline: Lacks the methoxy group, used in organic synthesis and as an intermediate for non-linear optical materials.
4-Methoxy-2-nitroaniline: Similar structure but with different positioning of the methoxy and nitro groups, used in dye and pigment synthesis.
Uniqueness
2-Methoxy-N,N-dimethyl-4-nitroaniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy and N,N-dimethyl groups enhances its solubility and interaction with various substrates, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-methoxy-N,N-dimethyl-4-nitroaniline |
InChI |
InChI=1S/C9H12N2O3/c1-10(2)8-5-4-7(11(12)13)6-9(8)14-3/h4-6H,1-3H3 |
InChI Key |
YDODYNVOKLHYNP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B13915527.png)
![2-[1-[Benzyl(methyl)amino]cyclobutyl]ethanol](/img/structure/B13915545.png)
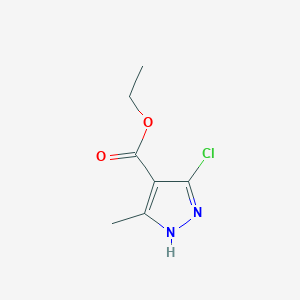

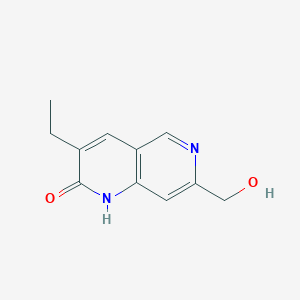

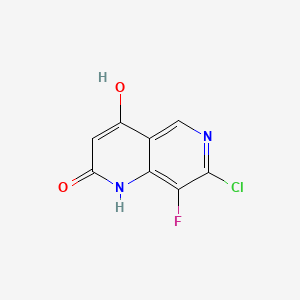
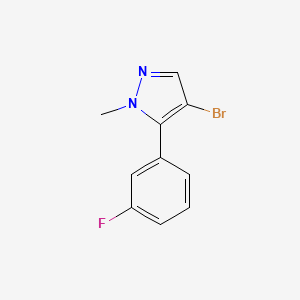
![2-(trifluoromethyl)-N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B13915580.png)

![(2R)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL](/img/structure/B13915582.png)

